Cas no 28356-43-6 (3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide)

3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide is a pyridinium-based ionic compound featuring a hexyl chain and a carbamoyl functional group. Its structure combines the stability of a quaternary ammonium moiety with the reactivity of an amide group, making it useful in organic synthesis and catalysis. The compound exhibits good solubility in polar solvents, facilitating its application in homogeneous reaction systems. Its bromide counterion enhances ionic character, improving compatibility in phase-transfer processes. Potential applications include its use as an intermediate in pharmaceutical or agrochemical synthesis, where its balanced lipophilicity and polarity may optimize bioavailability. The carbamoyl group offers further derivatization opportunities for tailored molecular design.
3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide structure
28356-43-6 structure
Product Name:3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide
CAS No:28356-43-6
MF:C12H19BrN2O
MW:287.196062326431
CID:290491
PubChem ID:24182681
Update Time:2025-05-22

3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide Chemical and Physical Properties

Names and Identifiers

    • Pyridinium, 3-(aminocarbonyl)-1-hexyl-,bromide (1:1)
    • 1-hexylpyridin-1-ium-3-carboxamide
    • NSC-19464
    • NSC19464
    • 1-Hexylpyridin-1-ium-3-carboxamide;bromide
    • 28356-43-6
    • AKOS024332703
    • 3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide
    • Inchi: 1S/C12H18N2O.BrH/c1-2-3-4-5-8-14-9-6-7-11(10-14)12(13)15;/h6-7,9-10H,2-5,8H2,1H3,(H-,13,15);1H
    • InChI Key: YQSHWQWOEWRTRW-UHFFFAOYSA-N
    • SMILES: [Br-].O=C(C1=CC=C[N+](=C1)CCCCCC)N

Computed Properties

  • Exact Mass: 207.14987
  • Monoisotopic Mass: 286.06808g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 194
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47Ų

Experimental Properties

  • PSA: 46.97
  • LogP: -0.64240

3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C183868-250mg
3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide
28356-43-6
250mg
$ 50.00 2022-06-06
TRC
C183868-500mg
3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide
28356-43-6
500mg
$ 70.00 2022-06-06
TRC
C183868-2.5g
3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide
28356-43-6
2.5g
$ 295.00 2022-06-06

Additional information on 3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide

Recent Advances in the Study of 3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide (CAS: 28356-43-6)

3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide (CAS: 28356-43-6) is a pyridinium-based compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and functional properties. Recent studies have explored its potential applications in drug delivery, antimicrobial activity, and as a precursor for more complex bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

One of the key areas of research involving 3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide is its role in antimicrobial agents. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death. These findings suggest that 3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide could serve as a promising scaffold for the development of novel antibiotics.

In addition to its antimicrobial properties, recent research has investigated the compound's potential in drug delivery systems. A study published in *Biomaterials Science* in early 2024 explored the use of 3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide as a cationic surfactant for the encapsulation and targeted delivery of hydrophobic drugs. The researchers found that the compound's amphiphilic nature and positive charge facilitated the formation of stable micelles, which could effectively deliver drugs to cancer cells with minimal off-target effects. This application could significantly enhance the efficacy of chemotherapy treatments.

Another notable advancement is the synthesis of derivatives of 3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide for enhanced bioactivity. A 2023 paper in *Organic & Biomolecular Chemistry* detailed a novel synthetic route to modify the hexyl chain and carbamoyl group, resulting in derivatives with improved solubility and bioavailability. These modifications not only expanded the compound's utility but also provided insights into structure-activity relationships (SAR) that could guide future drug design efforts.

Despite these promising developments, challenges remain in the clinical translation of 3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide. Issues such as potential cytotoxicity at high concentrations and the need for scalable synthesis methods must be addressed. Ongoing research is focused on optimizing the compound's safety profile and exploring its interactions with biological systems at the molecular level. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial to unlocking its full therapeutic potential.

In conclusion, 3-Carbamoyl-1-Hexylpyridin-1-Ium Bromide (CAS: 28356-43-6) represents a versatile and promising compound in chemical biology and medicinal chemistry. Its applications in antimicrobial therapy, drug delivery, and as a precursor for bioactive derivatives highlight its broad utility. Future research should prioritize addressing the remaining challenges to facilitate its transition from the laboratory to clinical use.

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